molecular formula C30H22CuN6O2 B1458971 Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] CAS No. 23299-85-6

Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate]

Cat. No.: B1458971
CAS No.: 23299-85-6
M. Wt: 562.1 g/mol
InChI Key: KNTUHIUSJRSZJD-UHFFFAOYSA-N
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Description

Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] is a useful research compound. Its molecular formula is C30H22CuN6O2 and its molecular weight is 562.1 g/mol. The purity is usually 95%.
The exact mass of the compound Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate] (Cu(II)(PAN)₂) is a complex that has garnered attention for its diverse biological activities, including antioxidant, antidiabetic, and antibacterial properties. This article explores the synthesis, characterization, and biological activity of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of Cu(II)(PAN)₂ typically involves the reaction of copper(II) salts with 1-(2-pyridylazo)-2-naphthol (PAN) in a suitable solvent. The resulting complex is characterized using techniques such as:

  • Infrared Spectroscopy (IR) : To confirm the presence of functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • X-ray Crystallography : To determine the molecular geometry.

For instance, one study reported the formation of a stable chelate with a slightly distorted square planar geometry around the Cu(II) center, indicating strong ligand coordination through the nitrogen and oxygen atoms of PAN .

Antioxidant Activity

Cu(II)(PAN)₂ exhibits significant antioxidant properties. In various assays, such as DPPH and nitric oxide scavenging tests, the complex demonstrated notable inhibition of free radicals. The IC50 values for these assays were reported to be lower than those of common antioxidants like vanillin, suggesting that Cu(II)(PAN)₂ could be a potent antioxidant agent .

Antidiabetic Activity

The antidiabetic potential of Cu(II)(PAN)₂ has been evaluated through α-amylase and α-glucosidase inhibition assays. One study found that the complex inhibited α-amylase with an IC50 value significantly lower than that of acarbose, a standard antidiabetic drug. This suggests that Cu(II)(PAN)₂ may be effective in managing postprandial blood glucose levels .

Antibacterial Activity

The antibacterial efficacy of Cu(II)(PAN)₂ was assessed against various bacterial strains, including Escherichia coli and Staphylococcus aureus. While the complex showed moderate activity against these pathogens, it was ineffective against Klebsiella pneumoniae. The observed antibacterial properties may be attributed to the disruption of bacterial cell membranes by the copper complex .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with Cu(II)(PAN)₂ compared to other compounds:

Activity Cu(II)(PAN)₂ Acarbose Vanillin
Antioxidant IC50100.044 mMN/A466.626 mM
Antidiabetic IC50107.786 mM171.559 mMN/A
Antibacterial ActivityModerateHighLow

Case Studies

Several case studies have highlighted the effectiveness of Cu(II)(PAN)₂ in biological applications:

  • Antioxidant Study : A study demonstrated that Cu(II)(PAN)₂ effectively scavenged free radicals in vitro, outperforming some traditional antioxidants in specific assays .
  • Antidiabetic Research : Research indicated that this compound significantly inhibited carbohydrate-digesting enzymes, suggesting potential for use in diabetes management .
  • Antibacterial Evaluation : In an evaluation against common pathogens, Cu(II)(PAN)₂ exhibited variable antibacterial effects, indicating its potential as an alternative antimicrobial agent in certain applications .

Properties

CAS No.

23299-85-6

Molecular Formula

C30H22CuN6O2

Molecular Weight

562.1 g/mol

IUPAC Name

copper;1-(pyridin-2-yldiazenyl)naphthalen-2-ol

InChI

InChI=1S/2C15H11N3O.Cu/c2*19-13-9-8-11-5-1-2-6-12(11)15(13)18-17-14-7-3-4-10-16-14;/h2*1-10,19H;

InChI Key

KNTUHIUSJRSZJD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=N3)[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=N3)[O-].[Cu+2]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=N3)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=N3)O.[Cu]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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